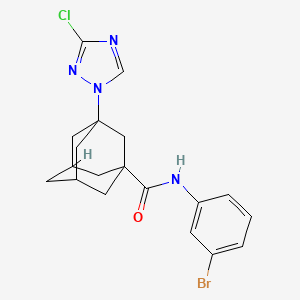![molecular formula C17H25NO6 B6080895 4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate, also known as TRPM8 antagonist, is a chemical compound that has gained attention in recent years due to its potential application in scientific research.
Wirkmechanismus
The mechanism of action of 4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate involves its ability to block the activity of the this compound ion channel. This ion channel is expressed in sensory neurons and is involved in the sensation of cold temperatures. It is also implicated in pain and inflammation. By blocking this compound, this compound may reduce pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been reported to have potential therapeutic applications in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate is its potential therapeutic applications in the treatment of pain and inflammation. Additionally, its synthesis method yields high purity and good yields. However, one limitation is that its biochemical and physiological effects are not well understood.
Zukünftige Richtungen
There are several future directions for 4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate. One direction is to further investigate its potential therapeutic applications in the treatment of pain and inflammation. Another direction is to study its biochemical and physiological effects to better understand its mechanism of action. Additionally, it may be useful to explore its potential applications in other fields, such as oncology and cardiology.
Conclusion:
In conclusion, this compound is a chemical compound with potential application in scientific research, particularly in the field of neuroscience. Its synthesis method yields high purity and good yields, and it has potential therapeutic applications in the treatment of pain and inflammation. Further research is needed to better understand its mechanism of action and potential applications in other fields.
Synthesemethoden
The synthesis of 4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate involves the reaction of 2-(2,3,6-trimethylphenoxy)ethanol with morpholine in the presence of oxalyl chloride. The resulting compound is then purified through recrystallization to obtain the final product. This synthesis method has been reported to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate has been found to have potential application in scientific research, particularly in the field of neuroscience. It is a this compound antagonist, which means it can block the activity of the this compound ion channel. This ion channel is involved in the sensation of cold temperatures and is also implicated in pain and inflammation. By blocking this compound, this compound may have potential therapeutic applications in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
oxalic acid;4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-12-4-5-13(2)15(14(12)3)18-11-8-16-6-9-17-10-7-16;3-1(4)2(5)6/h4-5H,6-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTGDXKEOGNQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)
![1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6080816.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6080830.png)
![5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6080832.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea](/img/structure/B6080844.png)
![3-[(2-hydroxy-5-methylbenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6080848.png)
![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)
![5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6080877.png)

![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)
![1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride](/img/structure/B6080919.png)
